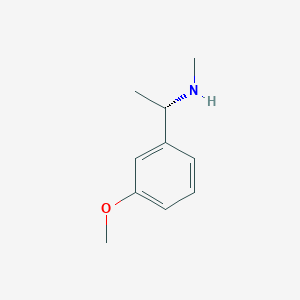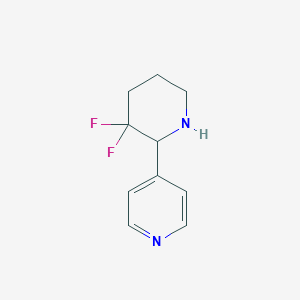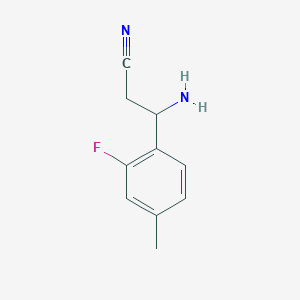
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C13H10N2O4 It is a derivative of pyridine and contains both an amino group and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One efficient synthetic approach involves the use of 1,2,4-triazine precursors. The process begins with the direct cyanation of 1,2,4-triazine 4-oxide to form a cyano derivative. This intermediate undergoes an aza-Diels–Alder reaction followed by hydrolysis of the cyano group in sulfuric acid to yield a monocarboxylic acid. Finally, oxidation with potassium permanganate produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural properties.
Industry: Utilized in the preparation of advanced materials, including catalysts and electrochemical devices.
作用機序
The mechanism of action of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit various properties, such as catalytic activity or enhanced stability. The compound’s amino and carboxylic acid groups allow it to interact with different molecular targets, facilitating its use in diverse applications .
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarboxylic acid:
3,4-Pyridinedicarboxylic acid:
Uniqueness
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid is unique due to the presence of both an amino group and carboxylic acid groups, which provide it with distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex materials and in applications requiring specific molecular interactions.
特性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c14-9-3-1-2-7(4-9)8-5-10(12(16)17)15-11(6-8)13(18)19/h1-6H,14H2,(H,16,17)(H,18,19) |
InChIキー |
FXWFQAQXUDVIOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


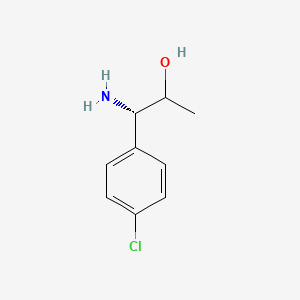
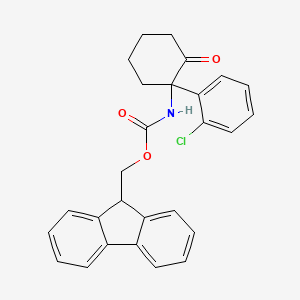
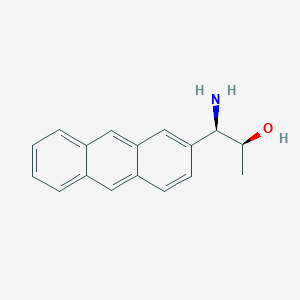
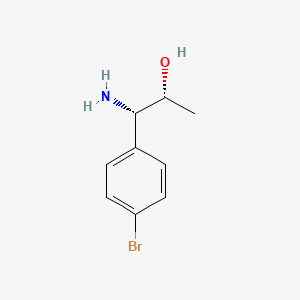

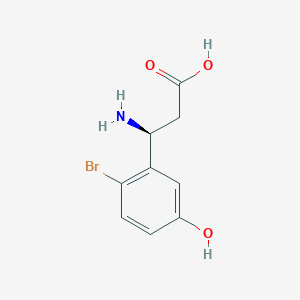
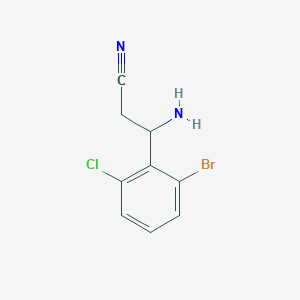
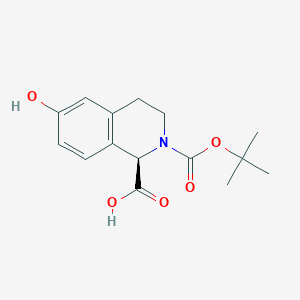
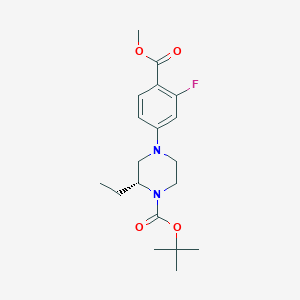
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)
